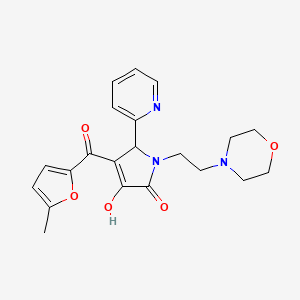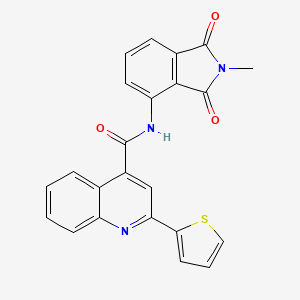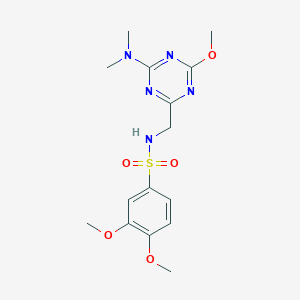
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide is an organic compound belonging to the sulfonamide class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide typically involves a multi-step process:
Formation of the 1,3,5-triazine ring: : Starting with an appropriate precursor, such as cyanuric chloride, which undergoes substitution reactions to introduce the dimethylamino and methoxy groups.
Introduction of the sulfonamide group: : The intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride under specific conditions, often in the presence of a base to form the final sulfonamide compound.
Industrial Production Methods
Industrial-scale production follows similar synthetic routes but is optimized for yield and purity. Conditions such as solvent choice, reaction temperature, and purification methods (like recrystallization or chromatography) are fine-tuned to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : The presence of methoxy groups allows for oxidation reactions, potentially forming quinone-like structures.
Reduction: : The compound can be reduced under specific conditions, potentially affecting the triazine ring or the sulfonamide group.
Substitution: : Nucleophilic or electrophilic substitution reactions, especially on the triazine ring or the aromatic sulfonamide moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvent systems.
Major Products Formed
The major products depend on the reaction type. Oxidation may yield quinone derivatives, reduction may simplify the compound to its base components, and substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide finds applications in:
Chemistry: : Used as an intermediate in organic synthesis, specifically in the formation of more complex molecules.
Biology: : Potential as a biochemical probe due to its reactivity and ability to interact with biological macromolecules.
Medicine: : Investigation into its use as a pharmaceutical agent, especially in the development of new drugs targeting various diseases.
Industry: : Utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism by which N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide exerts its effects involves:
Molecular Targets: : Interacting with nucleophiles like enzymes or DNA, potentially altering their function or activity.
Pathways Involved: : The exact pathways depend on the specific application but may involve inhibition or activation of enzymatic processes, or interference with molecular signaling pathways.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to other sulfonamides, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide stands out due to its combination of a triazine ring and multiple methoxy groups, which enhance its reactivity and versatility.
Similar Compounds
Sulfanilamide: : A simpler sulfonamide with broad applications in medicine.
4-(dimethylamino)pyridine: : Known for its use as a nucleophilic catalyst in organic synthesis.
Methoxybenzene derivatives: : Similar structures with varying functional groups that influence their chemical behavior.
This compound's unique structure and reactivity make it a valuable tool in scientific research and industry, with the potential for diverse applications.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5S/c1-20(2)14-17-13(18-15(19-14)25-5)9-16-26(21,22)10-6-7-11(23-3)12(8-10)24-4/h6-8,16H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRAZHQKEINGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

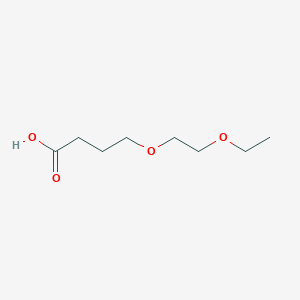
![1'-(3,4-Dimethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one](/img/structure/B2996671.png)
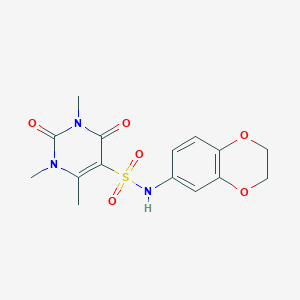
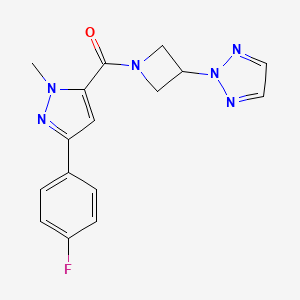

![(E)-N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2996675.png)
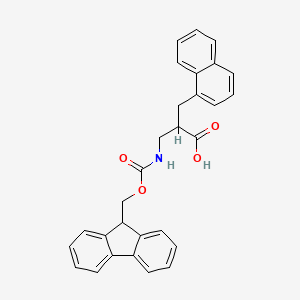
![2,5-dichloro-N-[2-[4-[4-[4-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]thiophene-3-carboxamide](/img/structure/B2996678.png)
![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2996681.png)
